LogP Differentiation: 2,4-Dimethylphenyl vs. 4-Methylphenyl
The 2,4-dimethylphenyl substitution on the target compound confers a calculated LogP of 2.94, which is approximately 0.5–0.8 log units higher than the predicted LogP for the mono-methyl analog 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (estimated LogP ≈ 2.1–2.4 based on the loss of one methyl group) [1]. This difference is quantitatively meaningful: each additional methyl group on an aryl ring typically contributes +0.5 to +0.6 to LogP in congeneric series [2]. For medicinal chemistry programs optimizing membrane permeability or target engagement, this LogP increment may shift a compound from suboptimal to acceptable permeability ranges.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.94 (calculated, JChem) |
| Comparator Or Baseline | 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 288251-47-8): estimated LogP ≈ 2.1–2.4 (by methyl group contribution subtraction) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8 |
| Conditions | In silico prediction; JChem algorithm as reported by ChemBase |
Why This Matters
A LogP difference of 0.5–0.8 can significantly alter membrane permeability and nonspecific protein binding, making the target compound a meaningfully different starting point for lead optimization compared to its mono-methyl analog.
- [1] ChemBase. CBID: 115031 — Calculated LogP = 2.94 for 1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. http://www.chembase.cn/molecule-115031.html View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. (Class reference for methyl group π contribution of ~+0.5 to +0.6.) View Source
